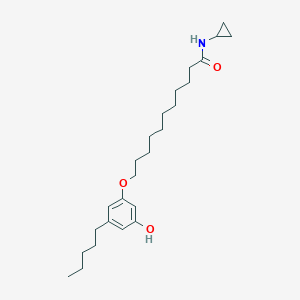
CB-25
概要
説明
CB-25は、カンナビノイド受容体との相互作用で知られる化合物です。これは、CB1カンナビノイド受容体の部分アゴニストリガンドであり、これらの受容体を活性化できますが、完全には活性化できません。 この化合物は、癌細胞におけるフォルスコリン誘導性環状アデノシン一リン酸(cAMP)形成を増強する能力について研究されています .
科学的研究の応用
CB-25 has several applications in scientific research, including:
Chemistry: Used as a ligand in studies involving cannabinoid receptors.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving cAMP.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate cAMP levels.
Industry: Potential applications in the development of new pharmaceuticals targeting cannabinoid receptors.
作用機序
CB-25は、CB1カンナビノイド受容体に結合することによって作用を発揮します。この結合は、これらの受容体の活性化につながり、次に細胞内のcAMPの産生を調節します。cAMPレベルの増加は、細胞増殖やアポトーシスなど、さまざまな細胞プロセスに影響を与える可能性があります。 関与する分子標的には、CB1受容体とcAMPに関連する下流のシグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、以下のような他のカンナビノイド受容体リガンドと比較できます。
Δ9-テトラヒドロカンナビノール(THC): カンナビスの主要な精神活性成分で、CB1受容体に結合しますが、効力と効力は異なります。
アナンダミド(AEA): CB1受容体で完全アゴニストとして作用する内因性カンナビノイド。
カンナビジオール(CBD): 異なる作用機序を持ち、CB1受容体に強く結合しないカンナビスのもう1つの成分。
独自性
This compoundは、CB1受容体における部分アゴニスト活性においてユニークであり、受容体を完全に活性化することなく受容体活性を調節することができます。 この特性は、受容体の完全な活性化が望ましくない副作用をもたらす可能性のある治療用途において有利となる可能性があります .
準備方法
合成経路と反応条件
CB-25の合成には、コア構造の調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これは、シクロプロピルアミンと適切なフェノール誘導体の反応を伴います。
エーテル化: 次に、フェノール誘導体を長鎖アルキルハライドでエーテル化して、目的のエーテル結合を形成します。
アミド化: 最終ステップでは、エーテル化された生成物を適切なカルボン酸誘導体とアミド化して、最終的な化合物を形成します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。これには、収率と純度を最大化する反応条件の最適化と、再結晶化またはクロマトグラフィーなどの精製ステップの実装が含まれます。
化学反応の分析
反応の種類
CB-25は、以下を含むいくつかの種類の化学反応を起こす可能性があります。
酸化: この反応は、フェノール性ヒドロキシル基で起こり、キノンの形成につながります。
還元: 還元反応は、アミド結合のカルボニル基で起こる可能性があります。
置換: 求核置換反応は、エーテル結合で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核剤を使用できます。
主要な生成物
酸化: キノンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換エーテルの形成。
科学研究への応用
This compoundは、以下を含む科学研究にいくつかの応用があります。
化学: カンナビノイド受容体を用いた研究におけるリガンドとして使用されています。
生物学: 細胞シグナル伝達経路、特にcAMPを伴う経路に対するその影響について研究されています。
医学: cAMPレベルを調節する能力のために、癌治療における潜在的な治療効果について調査されています。
類似化合物との比較
CB-25 can be compared with other cannabinoid receptor ligands, such as:
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, which also binds to CB1 receptors but with different efficacy and potency.
Anandamide (AEA): An endogenous cannabinoid that acts as a full agonist at CB1 receptors.
Cannabidiol (CBD): Another component of cannabis that has a different mechanism of action and does not bind strongly to CB1 receptors.
Uniqueness
This compound is unique in its partial agonist activity at CB1 receptors, which allows it to modulate receptor activity without fully activating it. This property can be advantageous in therapeutic applications where full activation of the receptor may lead to undesirable side effects .
特性
IUPAC Name |
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZHCKWTBGPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470105 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-63-6 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of CB-25 binding to its target?
A1: Research indicates that this compound may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by this compound upon binding to its target.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula for this compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research articles do not explicitly detail spectroscopic data for this compound, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Q4: How does this compound perform under various environmental conditions?
A4: The provided research does not specifically address the material compatibility or stability of this compound under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.
Q5: Does this compound exhibit any catalytic properties?
A5: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.
Q6: Have computational methods been employed to study this compound?
A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between this compound and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.
Q7: How do structural modifications of this compound impact its activity and potency?
A7: The provided research does not provide specific details regarding the SAR of this compound. Further studies involving the synthesis and evaluation of this compound analogs are needed to establish the relationship between its structure and biological activity.
Q8: What is the safety profile of this compound?
A8: While the research suggests that this compound has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.
Q9: What is known about the pharmacokinetics of this compound?
A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently lacking in the provided research.
Q10: Are there known resistance mechanisms associated with this compound?
A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with this compound.
Q11: What toxicological data are available for this compound?
A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
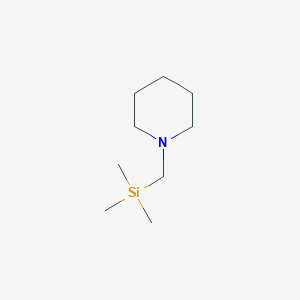
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)

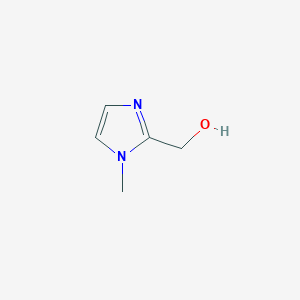
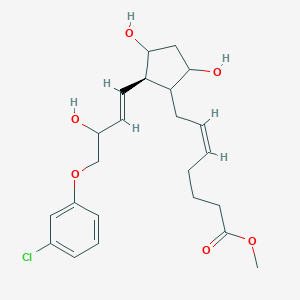
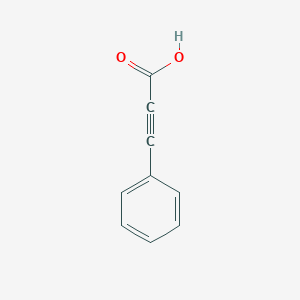
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
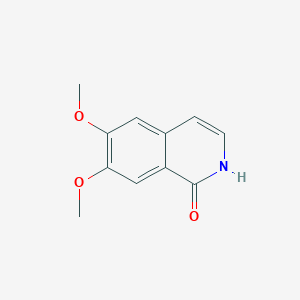
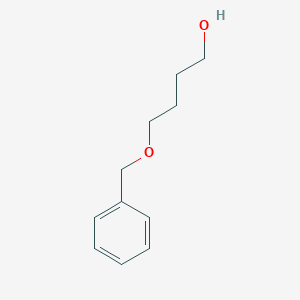
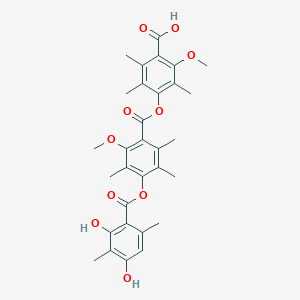

![5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one](/img/structure/B106367.png)

